![molecular formula C9H5ClF6 B2820702 3-氨基苯并[b]噻吩-2-碳腈 CAS No. 34761-14-3](/img/structure/B2820702.png)

3-氨基苯并[b]噻吩-2-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

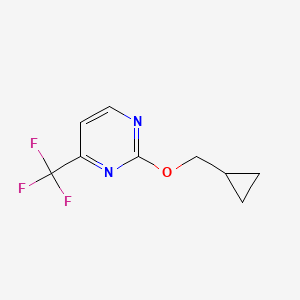

3-Aminobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H6N2S and a molecular weight of 174.22 . It is used as an intermediate in synthetic chemistry and in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 3-Aminobenzo[b]thiophene-2-carbonitrile can be achieved through microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C . This method provides rapid access to 3-aminobenzo[b]thiophenes in 58–96% yield .Molecular Structure Analysis

The molecular structure of 3-Aminobenzo[b]thiophene-2-carbonitrile can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

3-Aminobenzo[b]thiophene-2-carbonitrile has been used in the synthesis of various compounds. For instance, it has been used in the preparation of kinase inhibitors . It has also been used in the development of a ratiometric Schiff base fluorescent sensor for the recognition of In3+ and Pb2+ .Physical And Chemical Properties Analysis

3-Aminobenzo[b]thiophene-2-carbonitrile has a boiling point of 397.1±27.0 °C and a density of 1.36±0.1 g/cm3 .科学研究应用

量子化学计算

3-氨基苯并[b]噻吩衍生物在量子化学计算中非常重要。例如,2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-腈一直是实验和量子化学计算的研究对象,突出了其在物理化学和材料科学中的重要性 (Oturak 等人,2017)。

在染料合成中的应用

这些化合物可用于合成偶氮染料,证明了它们在纺织和颜料工业中的应用。合成涉及重氮化和偶联反应,说明了它们的化学多功能性 (Sabnis & Rangnekar,1989)。

杂环化合物的合成

3-氨基苯并[b]噻吩衍生物是合成各种杂环化合物(如吡咯并[b]噻吩并[1,4]二氮杂卓)的关键中间体,展示了它们在药物化学中的作用 (El-Kashef 等人,2007)。

抗菌剂的开发

这些化合物已被用于合成抗菌剂,展示了它们在解决微生物耐药性和感染控制方面的潜力 (Patil 等人,2017)。

先进的合成技术

研究重点是开发用于这些化合物的有效合成方法,例如微波辅助合成,突出了化学合成和工业应用的进步 (Bagley 等人,2015)。

安全和危害

作用机制

Target of Action

The primary targets of 3-Aminobenzo[b]thiophene-2-carbonitrile are In³⁺ (Indium ions) and Pb²⁺ (Lead ions) . These ions play a significant role in various biochemical processes. Indium ions are used in fields such as liquid crystal display (LCD), semiconductor materials, and solar cells . Lead ions, on the other hand, are widely present in nature and can have harmful effects on human health .

Mode of Action

3-Aminobenzo[b]thiophene-2-carbonitrile interacts with its targets through a mechanism that can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . The compound exhibits a highly sensitive and selective ratiometric response to In³⁺ in DMF/H₂O tris buffer solution . It also exhibits a colorimetric/fluorescent dual-channel response to In³⁺ .

Result of Action

The compound forms a complex with In³⁺ at a ratio of 1:2, with a complexation constant of 8.24×10⁹ M² . It exhibits a good linear correlation with the concentration of In³⁺ in the 5–25 μM range, and the limit of detection for In³⁺ was found to be 8.36×10⁻⁹ M . It also displays a linear relationship to micromolar concentrations (0-50 μM) of Pb²⁺ and recognizes Pb²⁺ in a ratiometric response with a detection limit of 8.3×10⁻⁹ M .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminobenzo[b]thiophene-2-carbonitrile. For instance, the compound exhibits its ratiometric response to In³⁺ in a DMF/H₂O tris buffer solution . .

生化分析

Biochemical Properties

It has been used in the synthesis of kinase inhibitors , suggesting that it may interact with enzymes and proteins involved in kinase signaling pathways

Cellular Effects

Given its use in the synthesis of kinase inhibitors , it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through experimental studies.

Molecular Mechanism

The molecular mechanism of action of 3-Aminobenzo[b]thiophene-2-carbonitrile is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Aminobenzo[b]thiophene-2-carbonitrile involves the reaction of 2-chlorobenzo[b]thiophene with sodium cyanide followed by reduction with lithium aluminum hydride and subsequent reaction with ammonia.", "Starting Materials": [ "2-chlorobenzo[b]thiophene", "Sodium cyanide", "Lithium aluminum hydride", "Ammonia" ], "Reaction": [ "Step 1: 2-chlorobenzo[b]thiophene is reacted with sodium cyanide in the presence of a suitable solvent such as DMF or DMSO to yield 2-cyano-benzo[b]thiophene.", "Step 2: 2-cyano-benzo[b]thiophene is reduced with lithium aluminum hydride in anhydrous ether to yield 2-amino-benzo[b]thiophene.", "Step 3: 2-amino-benzo[b]thiophene is reacted with ammonia in the presence of a suitable solvent such as ethanol to yield 3-Aminobenzo[b]thiophene-2-carbonitrile." ] } | |

CAS 编号 |

34761-14-3 |

分子式 |

C9H5ClF6 |

分子量 |

262.58 g/mol |

IUPAC 名称 |

1-(1-chloro-2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H5ClF6/c10-7(9(14,15)16)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |

InChI 键 |

HUVYAZUJSCPDLU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)N |

规范 SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2820622.png)

![spiro[cyclohexane-1,1'-inden]-3'(2'H)-one](/img/structure/B2820623.png)

![3-[5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2820628.png)

![N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2820629.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide hydrochloride](/img/structure/B2820630.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2820632.png)

![2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2820636.png)

![6-(trifluoromethyl)-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2820637.png)

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820641.png)